Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride
Description
Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride is a secondary amine derivative featuring a cyclopentyl group and a 3-methoxy-substituted benzyl moiety, formulated as a hydrochloride salt. Synthesis methods for related compounds often involve Grignard reactions (e.g., bromocyclopentane and benzonitrile) followed by reductions and alkylation steps, as described in studies of α-cyclopentylphenylmethoxyalkylamines . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12;/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFPCPFVNSYHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride typically involves the reaction of cyclopentylamine with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI), thiourea
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halides, thiols
Scientific Research Applications
Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cycrimine Hydrochloride
Chemical Structure: α-cyclopentyl-α-phenyl-γ-piperidinepropanol hydrochloride . Therapeutic Function: Muscle relaxant, antiparkinsonism agent. Key Differences:
- Incorporates a piperidine ring and a phenyl group instead of a 3-methoxy-benzyl moiety.
- Higher molecular complexity due to the γ-piperidinepropanol backbone. Pharmacological Activity: Demonstrates efficacy in reducing muscle rigidity and tremors in Parkinson’s disease, unlike the anticholinergic effects observed in α-cyclopentylphenylmethoxyalkylamines .
2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine Hydrochloride
Molecular Formula: C₂₂H₂₆ClNO₂ . Structural Features:
- Cyclopentyloxy and 4-methoxy groups on the aromatic ring.
- A propargylamine chain linked to a phenylbutynyl group.
Comparison : - The cyclopentyloxy substituent replaces the benzyl group in the target compound.
- Higher molecular weight (371.17 g/mol) compared to simpler cyclopentyl-benzyl amines.
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine Hydrochloride
Molecular Properties :
- Hydrogen bond donors: 2; Acceptors: 5 .
- Topological polar surface area: 49 Ų.
Structural Contrasts : - Replaces the cyclopentyl group with a benzo[1,3]dioxole ring.
- Ethoxy and methoxy substituents on the benzyl moiety enhance lipophilicity.
Implications : Increased hydrogen-bonding capacity and polar surface area may influence bioavailability compared to the target compound.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 220.73 g/mol. Its structure features a cyclopentyl group linked to a benzylamine moiety with a methoxy substituent on the benzene ring. The presence of the methoxy group enhances the compound's lipophilicity, which may influence its interaction with biological targets.
1. Pharmacological Profiles
This compound has shown potential in various pharmacological applications, particularly in anti-inflammatory and anticancer activities. Its biological activity is often compared with similar compounds to understand its efficacy better.
| Compound Name | Biological Activity | IC50 Values (µM) | Unique Features |
|---|---|---|---|
| This compound | Anti-inflammatory, Anticancer | TBD | Methoxy group enhances activity |
| Doxorubicin | Anticancer | 1.93 (MCF-7) | Standard reference |
| Prodigiosin | Anticancer | 2.84 (MCF-7) | Natural product |
Preliminary studies suggest that compounds with similar structures may interact with various receptors or enzymes, impacting pathways such as MAPK and NF-κB, which are crucial in inflammation and cancer progression. For instance, cyclopentyl derivatives have been noted to suppress pro-inflammatory cytokines like TNF-α and IL-6 in cell lines.
Study on Anti-inflammatory Effects
A study demonstrated that cyclopentyl derivatives could significantly reduce the adhesion of neutrophils in inflammatory models. The compound was evaluated in a human neutrophil static adhesion assay, showing a concentration-dependent decrease in adherent neutrophils, indicating its potential as an anti-inflammatory agent .
Anticancer Activity Evaluation
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines such as MCF-7 and U-937. These studies revealed that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, suggesting its potential for further development as an anticancer drug .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The methoxy group at the 3-position of the benzene ring is critical for enhancing lipophilicity and improving receptor binding affinity. Variations in substituents can lead to significant changes in pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
